-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744121.png)
[(2,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound characterized by the presence of difluorophenyl and fluoroethyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a difluorophenylmethyl halide reacts with a pyrazole derivative under basic conditions. The reaction may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
科学的研究の応用
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Contains a bromoethyl group, which may exhibit different reactivity and biological activity.
特性
分子式 |
C13H14F3N3 |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
N-[(2,5-difluorophenyl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-4-6-19-12(3-5-18-19)9-17-8-10-7-11(15)1-2-13(10)16/h1-3,5,7,17H,4,6,8-9H2 |
InChIキー |
OAXFIDOCOUBEOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CNCC2=CC=NN2CCF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


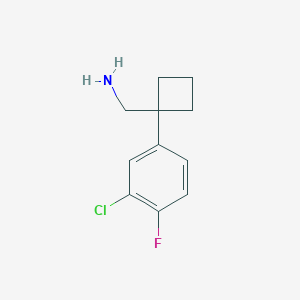
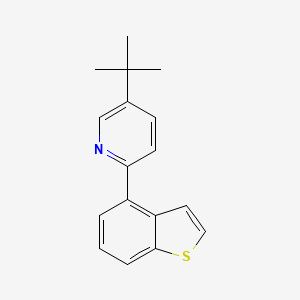
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744071.png)
![1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744075.png)
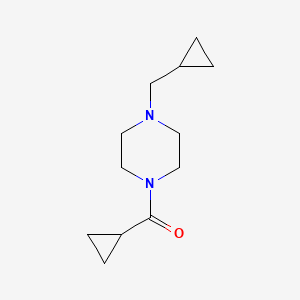
amine](/img/structure/B11744085.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744091.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione](/img/structure/B11744096.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744097.png)
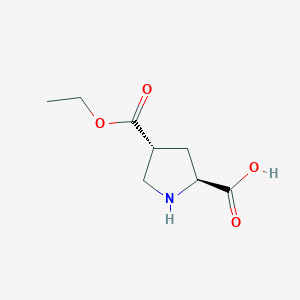
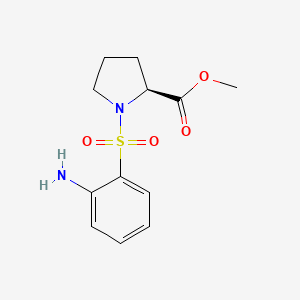
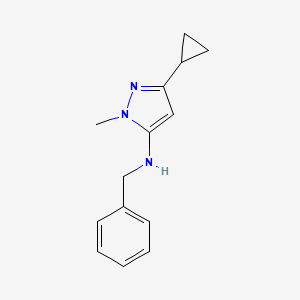
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11744114.png)
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744123.png)
